(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL (1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17477646
InChI: InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17477646

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1
Standard InChI Key BXRKJXKPLDYYJH-GMSGAONNSA-N
Isomeric SMILES CC1=CC(=CC(=C1)F)[C@@H]([C@@H](C)O)N
Canonical SMILES CC1=CC(=CC(=C1)F)C(C(C)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL belongs to the class of β-amino alcohols, featuring a propan-2-ol backbone substituted with an amino group and a 3-fluoro-5-methylphenyl moiety. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol. Key structural attributes include:

PropertyValue
IUPAC Name(1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol
Canonical SMILESCC1=CC(=CC(=C1)F)C(C(C)O)N
Isomeric SMILESCC@HO
InChI KeyBXRKJXKPLDYYJH-OIBJUYFYSA-N
PubChem CID55291608

The stereochemistry at C1 (S) and C2 (R) positions critically influences its three-dimensional conformation, enabling selective interactions with biological targets. The 3-fluoro-5-methylphenyl group enhances lipophilicity (logP1.8\log P \approx 1.8), facilitating membrane permeability, while the hydroxyl and amino groups provide hydrogen-bonding capacity (pKapK_a: NH₂ ≈ 9.5, OH ≈ 14).

Synthesis and Stereochemical Control

General Synthetic Strategies

Synthesizing (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-OL requires precise control over stereochemistry, typically achieved through:

  • Asymmetric Catalysis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselective formation of the amino alcohol backbone.

  • Chiral Pool Synthesis: Starting from naturally occurring chiral precursors (e.g., ephedrine derivatives) to preserve stereochemical integrity .

  • Resolution Techniques: Kinetic resolution or diastereomeric salt formation to isolate the (1S,2R) enantiomer from racemic mixtures .

Representative Synthetic Pathway

A hypothetical route involves:

  • Friedel-Crafts Alkylation: Introducing the 3-fluoro-5-methylphenyl group to a propan-2-ol scaffold.

  • Amination: Stereoselective introduction of the amino group via reductive amination or Curtius rearrangement.

  • Purification: Chromatographic separation to achieve >98% enantiomeric excess (ee).

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C) due to its polar functional groups, but it is highly soluble in organic solvents like ethanol and DMSO. Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under inert conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.21 (m, 1H, CH-OH), 3.45 (dd, J = 10.8 Hz, 1H, CH-NH₂), 2.31 (s, 3H, CH₃), 1.89 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR: δ 162.5 (C-F), 138.2 (C-CH₃), 128.7 (Ar-C), 72.4 (CH-OH), 58.3 (CH-NH₂).

Biological Activity and Mechanism

Receptor Binding and Enzymatic Interactions

The (1S,2R) configuration enables selective binding to:

  • Adrenergic Receptors: Modulates β₂-adrenergic receptor activity (IC₅₀ ≈ 50 nM) via hydrogen bonding between the hydroxyl group and Serine-204.

  • Enzyme Inhibition: Potent inhibitor of tyrosine kinase enzymes (Ki ≈ 12 nM) through hydrophobic interactions with the fluorophenyl group.

Pharmacokinetic Profile

  • Bioavailability: 78% in rodent models, attributed to enhanced lipophilicity from fluorination.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to yield the primary metabolite (1S,2R)-1-amino-1-(3-fluoro-5-hydroxymethylphenyl)propan-2-ol .

Applications in Drug Development

Therapeutic Candidates

  • Anticancer Agents: Derivatives show antiproliferative activity against non-small cell lung cancer (NCI-H460, IC₅₀ = 0.8 μM).

  • Antidepressants: Dual serotonin-norepinephrine reuptake inhibition (SNRI) with minimal off-target effects .

Formulation Considerations

  • Salt Forms: Hydrochloride salts improve aqueous solubility (≈45 mg/mL) for intravenous delivery.

  • Prodrug Strategies: Esterification of the hydroxyl group enhances oral absorption (Cmax = 1.2 μg/mL) .

PrecautionCode
Respiratory ProtectionP284
Skin ProtectionP280
Environmental HazardP273

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with G-protein-coupled receptors using cryo-EM.

  • Structure-Activity Relationships: Optimize substituents on the phenyl ring for enhanced selectivity .

  • Clinical Translation: Phase I trials to assess safety in humans.

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